![molecular formula C18H12N2OS2 B2871326 N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide CAS No. 477325-79-4](/img/structure/B2871326.png)
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide
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Description
N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)thiophene-2-carboxamide, also known as DATH, is a chemical compound with potential applications in scientific research. DATH belongs to the family of acenaphtho[5,4-d]thiazole derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives are known for their antimicrobial properties. They can be synthesized and modified to produce molecules with potent antimicrobial activities . This makes them valuable in the development of new antibiotics and antiseptic agents.
Anticancer Agents
Some thiazole compounds have been identified to possess anticancer activities. They can be incorporated into drug design to create new chemotherapy agents, particularly targeting specific cancer cell lines .
Anti-Alzheimer’s Disease
Thiazole derivatives have shown potential in the treatment of neurodegenerative diseases, including Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them promising candidates for drug development .
Antihypertensive Applications
Thiazoles have been used to develop drugs that can treat high blood pressure. Their structural features allow for the creation of antihypertensive agents, contributing to cardiovascular health management .
Antioxidant Properties
The antioxidant capacity of thiazole derivatives can be harnessed in pharmaceuticals to protect cells from oxidative stress, which is implicated in various diseases and aging processes .
Hepatoprotective Effects
Thiazole compounds can exhibit hepatoprotective activities, offering potential therapeutic benefits for liver diseases. They can be explored for creating treatments that protect liver cells from damage .
Agrochemical Applications
Due to their biological activity, thiazole derivatives can be used in agrochemicals to protect crops from pests and diseases, enhancing agricultural productivity .
Industrial Applications
Thiazoles are utilized in industrial applications such as rubber vulcanization, as photographic sensitizers, and in the synthesis of dyes and pigments. Their versatility makes them valuable in various manufacturing processes .
properties
IUPAC Name |
N-(5-thia-3-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),3,7,11(15),12-hexaen-4-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS2/c21-17(13-5-2-8-22-13)20-18-19-16-12-4-1-3-10-6-7-11(15(10)12)9-14(16)23-18/h1-5,8-9H,6-7H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWAHOGLDOMNPEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(C4=CC=CC1=C24)N=C(S3)NC(=O)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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